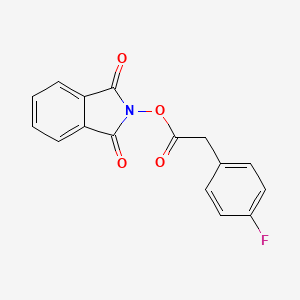

1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate

CAS No.:

Cat. No.: VC13630423

Molecular Formula: C16H10FNO4

Molecular Weight: 299.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H10FNO4 |

|---|---|

| Molecular Weight | 299.25 g/mol |

| IUPAC Name | (1,3-dioxoisoindol-2-yl) 2-(4-fluorophenyl)acetate |

| Standard InChI | InChI=1S/C16H10FNO4/c17-11-7-5-10(6-8-11)9-14(19)22-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 |

| Standard InChI Key | XEGMCMDUIYSJBC-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC=C(C=C3)F |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate belongs to the isoindoline-1,3-dione family, a class of compounds known for their rigid bicyclic structure. The molecule comprises two primary components:

-

A 1,3-dioxoisoindolin-2-yl group, which contributes to planar aromaticity and hydrogen-bonding capacity.

-

A 2-(4-fluorophenyl)acetyl moiety, introducing electronic effects from the fluorine substituent.

The IUPAC name, (1,3-dioxoisoindol-2-yl) 2-(4-fluorophenyl)acetate, reflects its ester linkage between the isoindoline-dione and fluorinated phenyl groups . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 1960404-19-6 |

| Molecular Formula | |

| Molecular Weight | 299.25 g/mol |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC=C(C=C3)F |

| InChIKey | XEGMCMDUIYSJBC-UHFFFAOYSA-N |

The stereochemistry is defined by the planar isoindoline ring and the para-fluorine substitution, which minimizes steric hindrance and optimizes electronic interactions .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by its ester and amide functional groups, which may undergo hydrolysis under acidic or basic conditions. The fluorine atom at the para position enhances electron-withdrawing effects, potentially increasing resistance to enzymatic degradation.

Spectroscopic Data

-

IR Spectroscopy: Peaks at 1703 cm (C=O stretching) and 1254 cm (C-F stretching) confirm the presence of carbonyl and fluorophenyl groups .

-

NMR: Predicted NMR signals include aromatic protons (δ 7.2–8.1 ppm) and acetate methylene protons (δ 4.3 ppm).

| Hazard Class | Category | GHS Code |

|---|---|---|

| Acute Oral Toxicity | 4 (Harmful) | H302 |

| Skin Irritation | 2 | H315 |

| Eye Irritation | 2A | H319 |

| Respiratory Irritation | — | H335 |

Precautionary Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.

-

Handling: Avoid inhalation and direct contact; use fume hoods.

Applications and Research Insights

Chemical Intermediate

This compound serves as a precursor in synthesizing complex heterocycles. For instance, its derivatives have been used to construct 1,4-dioxepane and 1,4,7-dioxazonan-6-one systems via photolytic cyclization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume